2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole
Overview
Description
2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole is a heterocyclic compound that features both an indole and an oxadiazole ring The indole ring is a common structural motif in many natural products and pharmaceuticals, while the oxadiazole ring is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzophenone hydrazide with ethyl chloroacetate to form an intermediate, which is then cyclized to form the oxadiazole ring . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mechanism of Action
The mechanism of action of 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-ethyl-1,3,4-oxadiazol-2-yl)thioacetic acid
- (5-ethyl-1,3,4-oxadiazol-2-yl)thioacetic acid hydrate
Uniqueness
Compared to similar compounds, 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole is unique due to the presence of both the indole and oxadiazole rings. This dual-ring structure imparts distinct electronic and steric properties, enhancing its potential as a versatile scaffold in drug design and material science. The combination of these rings allows for a broader range of biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-ethyl-5-(1H-indol-2-yl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-2-11-14-15-12(16-11)10-7-8-5-3-4-6-9(8)13-10/h3-7,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIKEZYXONLFHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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